Dodecyl-alpha-D-maltoside

Übersicht

Beschreibung

Synthesis Analysis

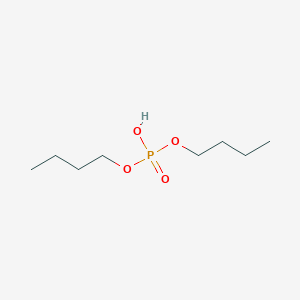

DDM can be synthesized through the coupling of two glucose molecules, followed by their coupling with n-dodecanol. Hiruma-Shimizu et al. (2014) described the synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) using d7-D-glucose and d25-n-dodecanol, highlighting the process's significance for solubilizing membrane proteins in NMR experiments (Hiruma-Shimizu et al., 2014). Georgin et al. (2001) focused on the synthesis of 14C-labeled dodecyl-β-D-maltoside, demonstrating its application in membrane protein studies (Georgin et al., 2001).

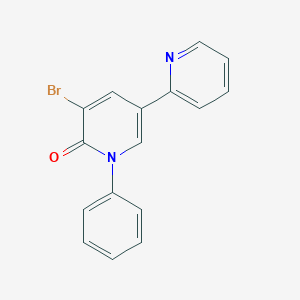

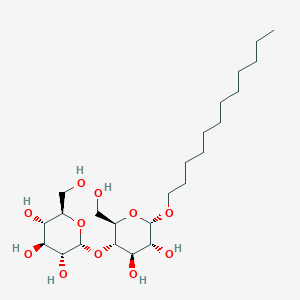

Molecular Structure Analysis

The structure of DDM micelles in water and their dependence on headgroup conformation and force field parameters were extensively studied by Abel et al. (2010). They used molecular dynamics simulations to examine the influence of the surfactant conformation on the micelle's internal structure and hydration properties, highlighting the differences between the alpha and beta anomers of DDM (Abel et al., 2010).

Chemical Reactions and Properties

The reactivity of DDM in various chemical contexts, such as its ability to act as a substrate for enzymatic reactions, has been documented. Manzella et al. (1995) investigated DDM as a substrate for glucosyl and xylosyl transfer by glycogenin, demonstrating its utility in biochemical assays and potentially in vivo glycogen synthesis (Manzella et al., 1995).

Physical Properties Analysis

Studies on the dynamic-interfacial properties of DDM and its interactions at various interfaces provided insights into its surface activity and potential applications as an emulsifying agent. Niraula et al. (2004) explored the interfacial properties of DDM at the air/water and oil/water interfaces, revealing its surfactant behavior and the role of headgroup polarity in tension reduction and adsorption kinetics (Niraula et al., 2004).

Chemical Properties Analysis

The chemical properties of DDM, such as its ability to stabilize colloidal dispersions and interact with biomolecules, have been studied by Bae and Urban (2006). They showed that DDM could be used as a dispersing and stabilizing agent in the synthesis of colloidal particles, with specific binding properties to proteins like concanavalin A (Bae & Urban, 2006).

Wissenschaftliche Forschungsanwendungen

Membrane Protein Crystallization

- Scientific Field: Structural Biology

- Application Summary: DDM is commonly used for membrane protein crystallization, a technique used to determine the atomic structure of membrane proteins .

- Methods of Application: DDM is used to extract the membrane proteins from the lipid bilayer, solubilize them, and maintain their native structure during the crystallization process .

- Results: DDM has been shown to be highly effective in this application, with it being the most commonly used detergent for both purification and crystallization of membrane proteins .

Solubilization and Purification of Membrane Proteins

- Scientific Field: Biochemistry

- Application Summary: DDM is used for the solubilization and purification of membrane proteins .

- Methods of Application: The detergent is used to extract membrane proteins from the lipid bilayer and solubilize them in an aqueous solution, allowing for further purification and analysis .

- Results: DDM is particularly effective in preserving the activity of the solubilized proteins, often better than many other commonly used detergents .

Stabilization and Activation of Enzymes

- Scientific Field: Enzymology

- Application Summary: DDM is used for the stabilization and activation of enzymes .

- Methods of Application: The detergent is used to create a suitable environment for the enzymes, helping to maintain their native structure and promote their activity .

- Results: DDM has been found to be highly effective in preserving the activity of enzymes, making it a valuable tool in enzymology .

Study of Butyrophilin 3A (BTN3A) Proteins

- Scientific Field: Immunology

- Application Summary: DDM is used in the study of BTN3A proteins, which are involved in the activation of Vγ9+Vδ2+ T cells .

- Methods of Application: The detergent is used to stabilize the BTN3A proteins, allowing for detailed study of their structure and function .

- Results: The use of DDM has been pivotal in deciphering the role of BTN3A proteins in immune response .

Study of Listeria Monocytogenes

- Scientific Field: Microbiology

- Application Summary: DDM plays a crucial role in studying the immune defense against Listeria monocytogenes, a bacterium that causes listeriosis .

- Methods of Application: DDM is used to dissolve BTN3A proteins, which are crucial in battling L. monocytogenes within epithelial cells. This allows researchers to probe how these proteins respond to L. monocytogenes invasion .

- Results: DDM ensures BTN3A proteins remain stable and active during experiments, yielding reliable insights into immune cell-pathogen interplay .

Intranasal Drug Delivery

- Scientific Field: Pharmacology

- Application Summary: DDM, as an alkylsaccharide excipient, is used to enhance the absorption of drugs administered intranasally .

- Methods of Application: DDM provides absorption enhancement by paracellular and transcellular routes. It has been shown to be generally nonirritating to the nose and to promote systemic bioavailability .

- Results: DDM is used in FDA-approved intranasal formulations of sumatriptan for migraine headaches and diazepam nasal spray for patients with epilepsy with acute seizure clusters .

Safety And Hazards

Zukünftige Richtungen

Dodecyl-alpha-D-maltoside has emerged as a versatile detergent with a broad range of applications in membrane protein research and beyond . Its pivotal role in preserving protein structure and function establishes it as an indispensable tool for exploring the intricacies of membrane biology .

Relevant Papers

There are several papers that discuss the use of Dodecyl-alpha-D-maltoside in scientific research. For instance, one study used Dodecyl-alpha-D-maltoside to protect membrane proteins in vacuo . Another study discussed the use of Dodecyl-alpha-D-maltoside in the isolation and purification of ABC transporters .

Eigenschaften

IUPAC Name |

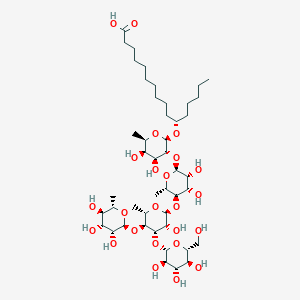

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBIOOXCVAHBD-YHBSTRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyl-alpha-D-maltoside | |

CAS RN |

116183-64-3 | |

| Record name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)